molecular formula C5H3N5O B12651930 6-Nitrosopurine CAS No. 25732-30-3

6-Nitrosopurine

Cat. No.: B12651930
CAS No.: 25732-30-3
M. Wt: 149.11 g/mol
InChI Key: MKAXTWZVXLPMCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-nitrosopurine can be achieved through several methods:

    Reduction of Nitro Precursors: This method involves the reduction of nitro compounds to form nitroso derivatives.

    Oxidation of Amino Precursors: Amino compounds can be oxidized to form nitroso derivatives.

    Direct Nitrosation: This involves the direct introduction of a nitroso group into the purine structure.

Chemical Reactions Analysis

6-Nitrosopurine undergoes various chemical reactions, including:

Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Nitrosopurine can be compared with other nitrogen-oxygenated adenine derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and biological activities, which differ from those of its analogs. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

25732-30-3

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

6-nitroso-7H-purine

InChI

InChI=1S/C5H3N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9)

InChI Key

MKAXTWZVXLPMCF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=O

Origin of Product

United States

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